molecular formula C18H20N2O2S B5505409 N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide

N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide

Cat. No. B5505409
M. Wt: 328.4 g/mol
InChI Key: BLKBBDKOPGEUOJ-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry. Its synthesis, structure, and properties are of interest for scientific research and development.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of related benzamide derivatives and their complexes has been explored, demonstrating intricate reaction mechanisms and conditions (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques like X-ray crystallography, as seen in studies of similar compounds. This allows for precise determination of bond lengths, angles, and overall molecular geometry (Fernandes et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives often undergo various chemical reactions, leading to the formation of complex structures. For instance, Bischler-Napieralski reaction has been used to synthesize specific pyrrole derivatives from benzamides (Browne et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and melting point, can be influenced by the nature of the substituents on the benzamide ring. These properties are crucial for determining the compound's suitability in various applications.

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with other molecules are key to understanding the compound's potential uses. For example, the synthesis and characterization of various benzamide derivatives provide insights into their potential biological applications and interactions with biological molecules (Saeed et al., 2015).

Scientific Research Applications

Herbicidal Activity

N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide exhibits herbicidal properties. A study by Viste, Cirovetti, and Horrom (1970) on a similar compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, revealed its effectiveness against annual and perennial grasses. This compound shows potential for agricultural applications in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Heterocyclic Synthesis

The compound's derivatives are useful in synthesizing various heterocyclic compounds, as demonstrated by Bakhite, Radwan, and El-Dean (2000). They synthesized novel pyridothienopyrimidines, pyridothienopyrimidothiazines, and other related compounds, indicating its utility in creating diverse heterocyclic structures (Bakhite, Radwan, & El-Dean, 2000).

Bulk Heterojunction Solar Cells

In the field of renewable energy, Chu et al. (2011) researched the impact of morphology control in polycarbazole-based bulk heterojunction solar cells. The study involved the use of compounds like this compound to improve the domain structure and hole mobility in solar cells, enhancing their photovoltaic performance (Chu et al., 2011).

Antimicrobial Studies

Tayade, R. Shekar, and Rahim Shekar (2012) synthesized 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, demonstrating its relevance in pharmaceutical and medicinal chemistry for antimicrobial applications (Tayade, R. Shekar, & Rahim Shekar, 2012).

Antiinflammatory Agents

A study on substituted benzamides as non-acidic antiinflammatory drugs, including derivatives of this compound, was conducted by Parate, Chaturvedi, and Kant (2005). They applied 3D-quantitative structure-activity relationship analysis, indicating its potential as an antiinflammatory agent (Parate, Chaturvedi, & Kant, 2005).

Nanostructured Polymer Synthesis

Mallakpour and Soltanian (2011) utilized similar compounds in the synthesis of novel chiral nanostructured poly(esterimide)s. These polymers, containing amino acids and specific linkages, exhibit thermal stability and solubility, suitable for advanced material applications (Mallakpour & Soltanian, 2011).

properties

IUPAC Name

N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12-13(2)23-17(15(12)18(22)20-10-6-7-11-20)19-16(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKBBDKOPGEUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N2CCCC2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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